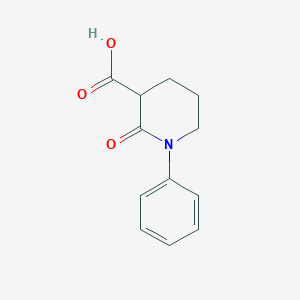

2-Oxo-1-phenylpiperidine-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-1-phenylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11-10(12(15)16)7-4-8-13(11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKVHCSGIMKBCIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(C1)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197973-92-5 | |

| Record name | 2-oxo-1-phenylpiperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactivity Profiles of 2 Oxo 1 Phenylpiperidine 3 Carboxylic Acid Derivatives

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety at the C3 position is a primary site for functionalization. Standard transformations applicable to carboxylic acids can be readily employed to generate esters, amides, and other related derivatives. These reactions are fundamental in modifying the molecule's polarity, steric bulk, and potential for hydrogen bonding.

One of the most common reactions is the conversion to esters or amides. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride or using coupling agents, followed by reaction with an appropriate alcohol or amine. For instance, the reaction with propionyl chloride can be used to form an anhydride (B1165640) intermediate, which then reacts with an amine to yield the corresponding amide. This approach is a key step in the synthesis of various phenylpiperidine-based compounds. wikipedia.org

Another significant transformation is the reduction of the carboxylic acid group. Powerful reducing agents can convert the carboxylic acid to a primary alcohol. This transformation opens up further synthetic possibilities, allowing for the introduction of different functional groups through oxidation or substitution reactions at the newly formed hydroxyl group.

The table below summarizes common transformations at the carboxylic acid group.

| Reaction Type | Reagents | Product Functional Group |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amidation | Amine, Coupling Agent | Amide |

| Reduction | Strong Reducing Agent (e.g., LiAlH₄) | Primary Alcohol |

| Acyl Halide Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride |

These derivatizations are crucial for creating bioisosteres of esters and amides, which can impart favorable pharmacokinetic properties and increased hydrolytic stability in medicinal chemistry applications. nih.gov

Reactions at the Piperidinone Ring System

The piperidinone ring itself is a hub of reactivity. The lactam functionality within the ring contains a carbonyl group and an adjacent methylene (B1212753) group, both of which can participate in various reactions. google.com

The carbonyl group of the lactam can undergo reduction. Depending on the reducing agent and reaction conditions, it can be selectively reduced to a hydroxyl group or completely reduced to a methylene group, yielding a substituted piperidine (B6355638). This reduction significantly alters the geometry and electronic properties of the ring.

The α-carbon to the carbonyl group (C3) is acidic and can be deprotonated by a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of alkyl, acyl, or other functional groups at this position. This reactivity is fundamental for building molecular complexity.

Furthermore, the lactam ring can undergo hydrolytic cleavage under strong acidic or basic conditions, leading to the formation of an amino acid derivative. This ring-opening reaction can be a key step in the synthesis of linear molecules from a cyclic precursor.

The following table outlines key reactive sites and potential transformations of the piperidinone ring.

| Reactive Site | Reaction Type | Reagents/Conditions | Resulting Structure |

| Lactam Carbonyl | Reduction | LiAlH₄, NaBH₄ | Hydroxyl or Methylene Group |

| α-Carbon (C3) | Enolate Formation/Alkylation | Base (e.g., LDA), Alkyl Halide | C3-Substituted Piperidinone |

| Lactam Amide Bond | Ring Opening (Hydrolysis) | Strong Acid or Base | Amino Acid Derivative |

Reactivity of the N-Phenyl Substituent

The N-phenyl group, being an aromatic ring, is susceptible to electrophilic aromatic substitution reactions. The piperidinone ring, attached through the nitrogen atom, acts as a directing group, influencing the position of substitution on the phenyl ring. The nitrogen atom's lone pair can be delocalized into the phenyl ring, activating it towards electrophilic attack, typically at the ortho and para positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. For example, treatment with a mixture of nitric and sulfuric acid would be expected to introduce a nitro group at the para position, and potentially the ortho position, of the phenyl ring.

The conditions for these reactions must be carefully controlled to avoid side reactions involving the piperidinone ring. The reactivity of the N-phenyl group allows for the introduction of a wide range of substituents, which can be used to modulate the electronic properties and steric profile of the molecule.

Regioselective and Stereoselective Functionalization Patterns

The presence of a chiral center at the C3 position (bearing the carboxylic acid group) means that 2-oxo-1-phenylpiperidine-3-carboxylic acid is a chiral molecule. This chirality is a critical consideration in its functionalization, as reactions can proceed with varying degrees of regioselectivity and stereoselectivity.

Regioselectivity refers to the preference for reaction at one site over another. For instance, in the electrophilic substitution of the N-phenyl ring, the reaction is regioselective for the ortho and para positions. Similarly, reactions involving the piperidinone ring can be directed to specific positions. The generation of a 3,4-piperidyne intermediate, for example, shows a uniform preference for initial nucleophilic attack at the C4 position. nih.gov

Stereoselectivity is the preferential formation of one stereoisomer over another. When introducing a new substituent, particularly at a position adjacent to the existing chiral center at C3, the formation of diastereomers is possible. The use of chiral reagents or catalysts can influence the stereochemical outcome of a reaction, leading to the selective synthesis of a desired diastereomer. For example, stereoselective reduction of a ketone can lead to the quantitative formation of syn-isomers of corresponding alcohols. researchgate.net Similarly, cyclization reactions can proceed with high stereoselectivity to yield specific cis- or trans-isomers. researchgate.netnih.gov

The ability to control both the region and the stereochemistry of functionalization is crucial for the synthesis of complex molecular targets with specific three-dimensional arrangements, which is often a requirement for biologically active compounds.

Stereochemical Control in the Synthesis of 2 Oxo 1 Phenylpiperidine 3 Carboxylic Acid Analogues

Enantioselective Synthetic Strategies

The synthesis of single enantiomers of 2-oxo-1-phenylpiperidine-3-carboxylic acid analogues is crucial for understanding their structure-activity relationships and for the development of effective therapeutic agents. To this end, several enantioselective strategies have been developed, primarily relying on the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is established, the auxiliary is removed to afford the enantiomerically enriched product. A notable example in the synthesis of chiral piperidine (B6355638) derivatives involves the use of phenylglycinol-derived oxazolopiperidone lactams. These auxiliaries serve as versatile building blocks for the enantioselective construction of structurally diverse piperidine-containing compounds. The cyclocondensation of a chiral amino alcohol, such as (R)-phenylglycinol, with a delta-oxo acid derivative can stereoselectively afford chiral non-racemic bicyclic lactams. These intermediates can then be further manipulated to introduce substituents at various positions on the piperidine ring in a regio- and stereocontrolled manner.

For instance, the use of Evans-type oxazolidinone auxiliaries has been a cornerstone in asymmetric synthesis. While direct application to this compound is not extensively documented in readily available literature, the principles are well-established. The chiral auxiliary is first acylated with a suitable precursor, and subsequent stereoselective alkylation or other transformations are directed by the steric hindrance of the auxiliary. Finally, cleavage of the auxiliary yields the desired enantiomerically enriched carboxylic acid derivative. The efficiency of these approaches is often high, with diastereomeric excesses frequently exceeding 90%.

| Chiral Auxiliary | Key Transformation | Typical Stereoselectivity | Reference |

| (R)-Phenylglycinol | Cyclocondensation with δ-oxoacids | High diastereoselectivity | Generic to piperidine synthesis |

| Evans Oxazolidinone | Asymmetric alkylation | >90% de | General principle |

Table 1: Examples of Chiral Auxiliary-Based Approaches in Piperidine Synthesis

Asymmetric Catalysis in Ring Formation

Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. This strategy employs a chiral catalyst to create a chiral environment around the substrate, leading to the preferential formation of one enantiomer. In the context of this compound analogues, asymmetric hydrogenation of a suitable prochiral precursor, such as a 1-phenyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid derivative, is a promising route. Chiral transition-metal complexes, often employing ligands with atropisomeric biaryl phosphines or other C2-symmetric structures, can effectively catalyze the stereoselective reduction of the double bond in the pyridine (B92270) ring.

Another powerful catalytic method is the asymmetric Michael addition. The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a chiral organocatalyst or a metal complex, can establish key stereocenters in the piperidine ring. For the synthesis of 2-oxopiperidine-3-carboxylate analogues, a Michael addition of a suitable enolate to a nitroalkene or another Michael acceptor, followed by cyclization, can be envisioned. The enantioselectivity of these reactions is highly dependent on the catalyst structure, solvent, and reaction conditions.

| Catalytic Method | Catalyst Type | Substrate Type | Potential Outcome |

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes | Dihydropyridinone precursors | High enantiomeric excess |

| Asymmetric Michael Addition | Chiral organocatalysts (e.g., thioureas, squaramides) | α,β-Unsaturated esters and nitroalkenes | Enantioenriched piperidinone precursors |

Table 2: Asymmetric Catalytic Strategies for Piperidinone Synthesis

Diastereoselective Synthesis and Isomer Control

For analogues of this compound with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as critical as controlling the absolute stereochemistry. The spatial arrangement of substituents, often described as cis or trans, significantly impacts the molecule's three-dimensional shape and biological activity.

Control of cis/trans Isomerism

Conversely, thermodynamic control can favor the formation of the more stable isomer. Epimerization at the C3 position, adjacent to the carbonyl group, can be achieved under basic or acidic conditions. The equilibrium will favor the diastereomer where bulky substituents adopt a more stable equatorial orientation in the chair-like conformation of the piperidine ring.

Factors Influencing Diastereomeric Ratios

Several factors can influence the diastereomeric ratio in the synthesis of substituted 2-oxopiperidines:

Steric Hindrance: The steric bulk of substituents on the starting materials and reagents plays a crucial role. Larger groups will preferentially occupy positions that minimize steric strain, often leading to the formation of the thermodynamically more stable product.

Reaction Temperature: Lower reaction temperatures often favor the kinetically controlled product, which may not be the most stable isomer. Higher temperatures can allow for equilibration and lead to the thermodynamically favored diastereomer.

Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state energies of competing reaction pathways, thereby affecting the diastereomeric outcome.

Catalyst/Reagent Control: In catalyst-controlled reactions, the structure of the catalyst can create a chiral pocket that selectively favors the formation of one diastereomer over the other, irrespective of the inherent thermodynamic preferences of the molecule.

| Factor | Influence on Diastereoselectivity | Example |

| Reaction Conditions | Kinetic vs. Thermodynamic control | Low temperature favors kinetic product; high temperature favors thermodynamic product. |

| Substituent Size | Steric hindrance directs attack | Bulky groups favor equatorial positions. |

| Catalyst Structure | Creates a stereochemically defined environment | Chiral ligands can induce high diastereoselectivity. |

Table 3: Factors Influencing Diastereomeric Ratios

Conformational Analysis of this compound Ring Systems

The biological activity of this compound analogues is intrinsically linked to their three-dimensional conformation. The piperidine ring is not planar and typically adopts a chair or boat-like conformation. The presence of the lactam functionality and the substituents at the N1, C2, and C3 positions significantly influences the conformational equilibrium.

Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are powerful tools for predicting the most stable conformations and the energy barriers between them. Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide valuable insights into the preferred solution-state conformation. X-ray crystallography, where applicable, offers a definitive picture of the solid-state conformation. The interplay between the axial and equatorial positioning of the carboxylic acid group at C3 and any other substituents will be a key determinant of the conformational landscape and, ultimately, the molecule's interaction with its biological target.

| Technique | Information Provided |

| NMR Spectroscopy | Solution-state conformation, dihedral angles, through-space proximities. |

| X-ray Crystallography | Solid-state conformation, bond lengths, and angles. |

| Computational Modeling | Relative energies of conformers, rotational barriers. |

Table 4: Methods for Conformational Analysis

Mechanistic Investigations of Reactions Involving 2 Oxo 1 Phenylpiperidine 3 Carboxylic Acid Intermediates

Elucidation of Reaction Pathways for Cyclization Processes

The formation of the 2-oxo-1-phenylpiperidine-3-carboxylic acid structure involves an intramolecular cyclization to form the six-membered lactam ring. A plausible synthetic route would involve the cyclization of a linear precursor, such as a derivative of N-phenyl-5-aminopentanoic acid. One common method for lactam formation is the intramolecular amidation of an amino acid.

A likely precursor for the synthesis of this compound would be N-(4-carboxybutyl)-N-phenylglycine or a related diester. The cyclization could then proceed via a Dieckmann-type condensation. In this scenario, a base would deprotonate the carbon alpha to one of the carboxyl groups, creating a nucleophilic enolate. This enolate would then attack the other carbonyl group in an intramolecular fashion, forming the six-membered ring. Subsequent workup would lead to the β-keto ester, which could then be hydrolyzed and decarboxylated to yield the target molecule.

Table 1: Plausible Precursors for Cyclization

| Precursor Molecule | Potential Cyclization Method |

|---|---|

| N-(4-carboxybutyl)-N-phenylglycine | Intramolecular Amidation |

| Diethyl 2-(N-phenylamino)heptanedioate | Dieckmann Condensation |

Studies on Transition States and Intermediates

Without specific computational or experimental studies for this compound, any discussion of transition states and intermediates remains theoretical. For an intramolecular amidation pathway, the reaction would likely proceed through a tetrahedral intermediate. The nitrogen atom of the aniline (B41778) moiety would act as a nucleophile, attacking the carbonyl carbon of the carboxylic acid or ester group at the end of the pentanoic acid chain. This would form a transient tetrahedral intermediate which would then collapse, eliminating a leaving group (such as water or an alcohol) to form the amide bond within the newly formed ring.

In a Dieckmann condensation, the transition state would involve the formation of a new carbon-carbon bond between the alpha-carbon of one ester and the carbonyl carbon of the other. This would be a six-membered ring transition state, leading to a cyclic β-keto ester intermediate. The stability of these transition states and intermediates would be influenced by steric and electronic factors of the phenyl group and the carboxylic acid substituent.

Table 2: Hypothetical Intermediates in Cyclization Pathways

| Reaction Pathway | Key Intermediate |

|---|---|

| Intramolecular Amidation | Tetrahedral Intermediate |

Role of Catalysis in Mechanistic Pathways, including Metal-Catalyzed C-N Bond Activation

The cyclization to form the lactam ring can be facilitated by various catalytic methods. Acid or base catalysis is common for intramolecular amidation reactions, serving to activate the carboxylic acid group or deprotonate the amine, respectively.

More advanced methods could involve transition metal catalysis, particularly for the formation of the C-N bond. Palladium-catalyzed intramolecular C-N coupling reactions are a powerful tool for the synthesis of N-heterocycles. A plausible precursor for such a reaction would be a 5-halopentanoic acid derivative with an N-phenyl group. The catalytic cycle would likely involve the following key steps:

Oxidative Addition: The palladium(0) catalyst would oxidatively add to the carbon-halogen bond of the pentanoic acid derivative to form a palladium(II) intermediate.

Ligand Exchange/Deprotonation: The aniline nitrogen would coordinate to the palladium center, and a base would deprotonate the nitrogen to form a palladium-amido complex.

Reductive Elimination: The C-N bond would form via reductive elimination from the palladium(II) complex, yielding the desired this compound and regenerating the palladium(0) catalyst.

The specific ligands on the palladium catalyst would play a crucial role in the efficiency and selectivity of this process, influencing the rates of oxidative addition and reductive elimination.

Table 3: Key Steps in a Hypothetical Palladium-Catalyzed C-N Bond Activation Cycle

| Step | Description |

|---|---|

| Oxidative Addition | Pd(0) inserts into the C-X bond of the precursor. |

| Ligand Exchange/Deprotonation | Coordination of the amine and subsequent deprotonation. |

Computational Chemistry Approaches for 2 Oxo 1 Phenylpiperidine 3 Carboxylic Acid Research

Quantum Chemical Calculations for Structural Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for the precise structural elucidation of molecules like 2-Oxo-1-phenylpiperidine-3-carboxylic acid. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous properties can be derived. mongoliajol.info

DFT calculations are employed to find the lowest energy conformation of the molecule, known as the optimized geometry. This process reveals crucial structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net For this compound, this would involve determining the puckering of the piperidine (B6355638) ring (e.g., chair or boat conformations), the relative orientations of the axial and equatorial substituents, and the planarity of the amide bond within the lactam ring. The popular B3LYP functional combined with a basis set like 6-311G+(d,p) is a common choice for such calculations, providing a balance between accuracy and computational cost. nih.gov

Beyond geometry, these calculations can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. By comparing the calculated spectrum with experimental data, researchers can confirm the synthesized structure. nih.gov Furthermore, quantum chemical methods are used to calculate electronic properties. The analysis of Frontier Molecular Orbitals (FMO)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 1: Representative Theoretical Geometric Parameters for this compound (Chair Conformation) Note: These values are illustrative examples based on DFT calculations for similar structures.

| Parameter | Bond/Atoms Involved | Calculated Value |

| Bond Lengths (Å) | ||

| N1-C2 (Amide) | 1.36 Å | |

| C2=O8 (Amide) | 1.24 Å | |

| C3-C9 (Carboxyl) | 1.51 Å | |

| N1-C6 | 1.47 Å | |

| N1-C(Phenyl) | 1.43 Å | |

| Bond Angles (°) | ||

| C6-N1-C2 | 124.5° | |

| N1-C2-C3 | 118.0° | |

| O8=C2-N1 | 121.0° | |

| Dihedral Angles (°) | ||

| C6-N1-C2-C3 | -15.2° | |

| C2-C3-C4-C5 | 55.8° |

Molecular Modeling and Dynamics Simulations

While quantum calculations provide a static picture of a molecule's lowest energy state, molecular modeling and dynamics (MD) simulations offer insights into its dynamic behavior. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular interactions. researchgate.net

For this compound, MD simulations are invaluable for exploring its conformational landscape in different environments, such as in an aqueous solution. acs.org These simulations can reveal the flexibility of the piperidine ring, the rotational freedom of the phenyl and carboxylic acid groups, and the stability of intramolecular hydrogen bonds. Key analyses performed on MD trajectories include the Root-Mean-Square Deviation (RMSD) to assess conformational stability and the Solvent-Accessible Surface Area (SASA) to understand interactions with the solvent. researchgate.net

Furthermore, molecular docking, a technique within the broader field of molecular modeling, is used to predict how a molecule binds to a macromolecular target, such as a protein receptor or enzyme. tandfonline.comnih.gov Using a known or predicted protein structure, docking algorithms can place this compound into the binding site and score the interaction based on factors like hydrogen bonding and hydrophobic contacts. This is critical for structure-based drug design, allowing researchers to hypothesize the biological activity of the compound and suggest modifications to improve its binding affinity and selectivity. researchgate.net

Prediction of Stereochemical Outcomes

This compound possesses a stereocenter at the C3 position, meaning it can exist as two enantiomers (R and S). The stereochemistry of a molecule is often critical to its biological activity, making the prediction and control of stereochemical outcomes in a synthesis highly important. google.com

Computational chemistry can predict the most likely stereochemical outcome of a reaction by calculating the energies of the transition states leading to the different stereoisomers. According to transition state theory, the reaction pathway with the lowest activation energy (the energy difference between the reactants and the highest-energy transition state) will be the fastest and thus yield the major product.

For example, if the piperidine ring is formed via a cyclization reaction, DFT calculations can be used to model the transition states for the formation of the (R)- and (S)-enantiomers. acs.org By comparing the calculated free energies of these competing transition states, a theoretical enantiomeric excess (ee) can be predicted. These predictions help chemists select the optimal reagents, catalysts (especially chiral catalysts), and reaction conditions to achieve the desired stereoselectivity, minimizing the need for costly and time-consuming experimental screening.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Understanding the detailed mechanism of a chemical reaction is crucial for optimizing reaction conditions and improving yields. DFT has become a standard tool for investigating reaction mechanisms, providing a step-by-step map of the transformation from reactants to products. acs.org

For instance, in a potential intramolecular amidation to form the lactam ring, DFT could be used to compare a concerted pathway with a stepwise pathway involving a tetrahedral intermediate. The calculations would reveal which path is energetically more favorable. This detailed mechanistic insight allows chemists to understand why a particular reaction is successful or unsuccessful and provides a rational basis for designing improved synthetic strategies. acs.org

Table 2: Illustrative DFT-Calculated Energy Profile for a Key Reaction Step Note: Energies are hypothetical, representing a typical reaction profile. ΔE is the relative energy in kcal/mol.

| Species | Description | ΔE (kcal/mol) |

| Reactants | Starting Acyclic Precursor | 0.0 |

| TS1 | Transition State for Ring Cyclization | +22.5 |

| Intermediate | Cyclic Tetrahedral Intermediate | -5.8 |

| TS2 | Transition State for Leaving Group Departure | +15.3 |

| Products | This compound | -18.7 |

Strategic Applications of 2 Oxo 1 Phenylpiperidine 3 Carboxylic Acid in Advanced Organic Synthesis

Utilization as a Core Building Block in Complex Molecule Synthesis

The structure of 2-Oxo-1-phenylpiperidine-3-carboxylic acid, featuring a lactam, a carboxylic acid, and a phenyl group on the nitrogen, presents it as a versatile starting material for the synthesis of more complex molecular architectures. The carboxylic acid at the 3-position can be readily converted into a variety of other functional groups, such as esters, amides, or alcohols, which can then undergo further reactions. For instance, amide coupling reactions could be employed to link the piperidinone core to other molecular fragments, a common strategy in the synthesis of biologically active compounds. acgpubs.org

The piperidinone ring itself can be subject to various transformations. Reduction of the lactam carbonyl group would yield the corresponding piperidine (B6355638), a structural motif present in many pharmaceuticals. arizona.edu The phenyl group on the nitrogen atom influences the reactivity and conformational properties of the ring system.

A hypothetical synthetic application could involve the use of this compound as a key intermediate in the synthesis of alkaloids or other natural products containing a substituted piperidine core. The existing stereocenter at the 3-position (if the compound is used in an enantiomerically pure form) could be used to control the stereochemistry of subsequent transformations.

Scaffold Diversity and Library Synthesis Based on the Piperidinone Framework

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of compound libraries with a wide range of structural variations, which are then screened for biological activity. mdpi.com The this compound scaffold is well-suited for such approaches. The multiple functional handles—the carboxylic acid, the lactam, and the aromatic ring—allow for the introduction of diversity at several points.

For example, a library of compounds could be generated by reacting the carboxylic acid with a diverse set of amines to create a library of amides. Simultaneously or sequentially, the phenyl group could be modified, for instance, by introducing substituents at the para-position, to explore the structure-activity relationship (SAR) related to this part of the molecule.

Furthermore, the piperidinone ring can serve as a template for the construction of more complex, polycyclic scaffolds. Intramolecular reactions, such as cyclizations, could be designed to build additional rings onto the piperidinone framework, leading to a collection of molecules with high skeletal diversity.

Table 1: Potential Diversification Points of the this compound Scaffold

| Position/Functional Group | Potential Modifications | Resulting Compound Class |

| Carboxylic Acid (C3) | Amide formation, Esterification, Reduction to alcohol | Amides, Esters, Alcohols |

| Phenyl Group (N1) | Introduction of substituents (e.g., -Cl, -F, -OCH3) | Substituted phenylpiperidones |

| Piperidinone Ring | Lactam reduction, Ring-opening, Annulation reactions | Piperidines, Amino acids, Polycyclic systems |

Precursors for Chemical Biology Probes

Chemical biology probes are essential tools for studying biological processes in living systems. They are typically small molecules that can selectively interact with a specific biological target, such as a protein or an enzyme. The piperidinone scaffold is found in various biologically active molecules, making derivatives of this compound potential starting points for the development of such probes.

To be utilized as a chemical probe, the core molecule would need to be functionalized with specific moieties. For instance, a fluorescent dye could be attached to the molecule to allow for visualization of its localization within a cell. Alternatively, a reactive group could be introduced to enable covalent labeling of the target protein. The carboxylic acid functionality of this compound provides a convenient attachment point for these modifications.

A hypothetical chemical probe derived from this scaffold could be designed to target a specific enzyme class, such as proteases or kinases, where the piperidinone core might mimic a natural substrate or ligand. The development of such a probe would involve iterative cycles of design, synthesis, and biological evaluation to optimize its potency, selectivity, and cell permeability.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Oxo-1-phenylpiperidine-3-carboxylic acid, and what key reaction parameters influence yield?

- Methodological Answer: Synthesis typically involves multi-step reactions, including piperidine ring formation and functional group introduction. Key parameters include:

- Solvent choice : Ethanol or methanol enhances reaction efficiency and minimizes side products .

- Temperature control : Reflux conditions (e.g., 70–80°C) optimize ring closure and carboxylation .

- Catalysts : Acidic or basic catalysts may accelerate specific steps, such as cyclization .

- Data Table :

| Step | Key Parameters | Example Conditions | Reference |

|---|---|---|---|

| Piperidine ring formation | Ethanol, reflux, 24h | 65–70°C, anhydrous conditions | |

| Carboxylic acid introduction | Carbodiimide coupling agents | Room temperature, 12h stirring |

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer: Use spectroscopic and chromatographic techniques:

- NMR spectroscopy : 1H/13C NMR confirms the piperidine scaffold, phenyl substituents, and carbonyl groups .

- IR spectroscopy : Validates C=O (1650–1750 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹) stretches .

- HPLC : Ensures >95% purity for biological assays .

Q. What biological activities have been reported for this compound derivatives?

- Methodological Answer: Derivatives exhibit:

- Anticancer activity : Inhibition of kinase enzymes via phenyl ring interactions .

- Antimicrobial effects : Enhanced by electron-withdrawing substituents (e.g., fluorine) on the phenyl group .

- Metabolic stability : Methylation at position 4 of the piperidine ring reduces oxidative degradation .

Advanced Research Questions

Q. What strategies resolve low yields or impurities during the synthesis of this compound?

- Methodological Answer:

- Byproduct mitigation : Use scavenger resins or column chromatography to remove unreacted intermediates .

- Optimized stoichiometry : Adjust molar ratios of reactants (e.g., 1:1.2 for carboxylation agents) to reduce side reactions .

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity (e.g., 30 minutes vs. 24h conventional) .

Q. How can researchers address contradictions in reported biological activity data for derivatives?

- Methodological Answer:

- Standardize assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and protocols to reduce variability .

- Control purity : Validate compound purity via HPLC before testing .

- Structural analogs : Compare activity of derivatives with defined substituents (e.g., fluorophenyl vs. chlorophenyl) to isolate substituent effects .

Q. What structural modifications enhance the bioactivity of this compound?

- Methodological Answer:

- Substituent effects :

| Modification Site | Group Introduced | Observed Effect | Reference |

|---|---|---|---|

| Phenyl ring (para) | Fluorine | 20% increase in enzyme inhibition | |

| Piperidine (position 4) | Methyl | 30% longer metabolic half-life |

- Validation : Molecular docking predicts binding affinity to target proteins (e.g., kinases), validated via surface plasmon resonance (SPR) .

Q. How can enantioselective synthesis of chiral derivatives be achieved?

- Methodological Answer:

- Chiral catalysts : Use BINOL-derived phosphoric acids for asymmetric induction during cyclization .

- Resolution techniques : Chiral HPLC or enzymatic resolution with lipases separates enantiomers .

Q. What experimental approaches elucidate the mechanism of action in cellular pathways?

- Methodological Answer:

- Kinase inhibition assays : Measure IC50 values against purified enzymes (e.g., EGFR) .

- Metabolic tracing : Isotopic labeling (e.g., 13C) tracks compound uptake and degradation .

- Gene expression profiling : RNA-seq identifies downstream targets affected by treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.